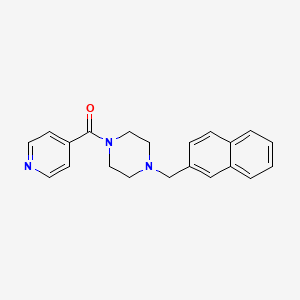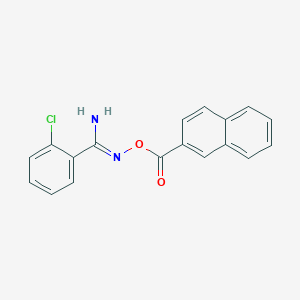![molecular formula C15H15N3O5S B5760612 N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B5760612.png)
N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide, commonly known as MNSPG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MNSPG belongs to the class of glycine receptor antagonists, which have been found to play a crucial role in the treatment of various neurological disorders.
作用機序
Target of Action
CBKinase1_003447, also known as N2-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide, HMS2690G24, CBKinase1_015847, SMR000299567, and SR-01000265245, is a compound that primarily targets the Casein Kinase 1 (CK1) family . CK1 isoforms are known to phosphorylate key regulatory molecules involved in various cellular processes such as cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
The compound interacts with its targets, the CK1 isoforms, by inhibiting their activity . This inhibition can occur through several mechanisms, including the inhibition of pro-survival autophagy, regulation of MYC, or by unleashing p53-driven apoptosis .
Biochemical Pathways
The affected pathways include the cell cycle, transcription and translation pathways, cytoskeletal structure pathways, cell-cell adhesion pathways, and receptor-coupled signal transduction pathways . The downstream effects of these pathways are diverse and depend on the specific cellular context.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of CK1 isoform activity, which can lead to changes in cell cycle progression, transcription and translation processes, cytoskeletal structure, cell-cell adhesion, and signal transduction . These changes can potentially influence cell survival and proliferation.
生化学分析
Biochemical Properties
CBKinase1_003447 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to phosphorylate key regulatory molecules involved in cell cycle, transcription, and translation . The compound interacts with enzymes such as casein kinase 1 (CK1) isoforms, which are known to regulate key signaling pathways involved in tumor progression . These interactions are essential for maintaining cellular functions and ensuring proper signal transduction.
Cellular Effects
CBKinase1_003447 has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction . These effects are critical for maintaining cellular integrity and ensuring proper cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of CBKinase1_003447 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects by phosphorylating substrate proteins, thereby influencing their activity, localization, and function . This phosphorylation process is essential for regulating various cellular processes and ensuring proper cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CBKinase1_003447 have been observed to change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that CBKinase1_003447 remains stable under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo studies . Long-term exposure to the compound has been associated with sustained changes in cellular function and signaling pathways.
Dosage Effects in Animal Models
The effects of CBKinase1_003447 vary with different dosages in animal models. At lower doses, the compound has been shown to modulate cellular processes without causing significant toxicity. At higher doses, CBKinase1_003447 can induce toxic or adverse effects, highlighting the importance of determining the appropriate dosage for therapeutic applications . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
CBKinase1_003447 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of key metabolic enzymes, thereby affecting overall cellular metabolism . These interactions are essential for maintaining metabolic homeostasis and ensuring proper cellular function.
Transport and Distribution
The transport and distribution of CBKinase1_003447 within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . These interactions are essential for ensuring that CBKinase1_003447 reaches its intended sites of action and exerts its effects efficiently.
Subcellular Localization
CBKinase1_003447 exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for ensuring that CBKinase1_003447 interacts with its target biomolecules and exerts its effects in the appropriate cellular context.
特性
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-11-5-7-14(8-6-11)24(22,23)16-10-15(19)17-12-3-2-4-13(9-12)18(20)21/h2-9,16H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHKXAIMOFHXNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794602 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5760532.png)






![N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5760593.png)




![2-benzyl-1,3,4,8-tetramethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine](/img/structure/B5760636.png)
